ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring, which is a type of heterocyclic compound . It also contains an ethyl ester group and an amino group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a complex 3D structure due to the presence of multiple rings .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, and the ester group could undergo hydrolysis or condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like the ester and amino groups could influence its solubility .
Scientific Research Applications
Antimicrobial and Anticancer Potentials
Research has demonstrated the utility of ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate derivatives in developing compounds with significant antimicrobial and anticancer activities. For instance, compounds synthesized from related pyrazole derivatives have shown higher anticancer activity than the reference drug doxorubicin and possess good to excellent antimicrobial activity, highlighting their potential in designing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemoselective Synthesis Applications
The compound's synthetic versatility is highlighted in the chemoselective synthesis of novel structures. For example, ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates showcase the compound's ability to undergo reactions with primary amines, offering a straightforward and efficient method for synthesizing a variety of functionalized pyridines with moderate to good yields (Pretto et al., 2019).
Catalysis and Asymmetric Transfer Hydrogenation
The compound and its derivatives have found applications in catalysis, particularly in asymmetric transfer hydrogenation of ketones. Complexes formed from related compounds have acted as active catalysts in the transfer hydrogenation process, demonstrating the influence of catalyst structure and reaction conditions on the efficiency of ketone reduction (Magubane et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Further research into the synthesis of novel heterocyclic compounds using this compound or similar structures has revealed their utility in producing compounds with potential biological activities. The synthesis strategies developed offer new pathways for creating complex molecules with applications in drug development and other areas of chemistry (Liu et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-4-25-17(22)16(21)18-15-12-8-26(23,24)9-13(12)19-20(15)14-6-5-10(2)7-11(14)3/h5-7H,4,8-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWDIKRGRKJTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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